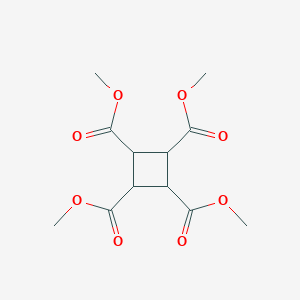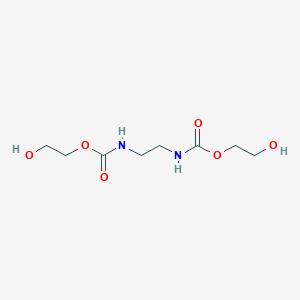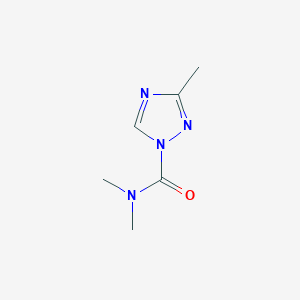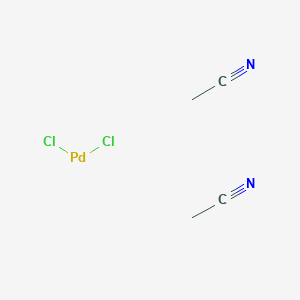
Aluminium-Magnesium-Hydroxid-Carbonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum magnesium hydroxide carbonate: is a compound that combines aluminum, magnesium, hydroxide, and carbonate ions. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion, heartburn, and sour stomach . This compound is also known for its applications in various industrial and scientific fields due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor for the synthesis of other aluminum and magnesium compounds .
- Acts as a catalyst in various chemical reactions .
Biology and Medicine:
- Commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion and heartburn .
- Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Industry:
Wirkmechanismus
Target of Action
The primary targets of Aluminum Magnesium Hydroxide Carbonate are the excess acids in the stomach. These compounds are used as antacids, which are substances that neutralize stomach acidity and are used to relieve symptoms such as heartburn and indigestion .
Mode of Action
Aluminum Magnesium Hydroxide Carbonate acts by neutralizing gastric acid . Aluminum hydroxide is a slow-acting antacid that binds phosphate in the gastrointestinal tract to form insoluble complexes, reducing phosphate absorption . On the other hand, magnesium hydroxide is a fast-acting antacid which counteracts the constipating effect of aluminum hydroxide . These compounds react with gastric hydrochloric acid (HCl) to form water and a salt, thereby lowering the acidity in the stomach .
Biochemical Pathways
The action of Aluminum Magnesium Hydroxide Carbonate affects the gastric acid secretion pathway . By neutralizing gastric acid, these compounds increase the pH of the stomach, which may inhibit the action of pepsin, an enzyme involved in protein digestion . An increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects .
Pharmacokinetics
Aluminum hydroxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . It also inhibits the action of pepsin by increasing the pH and via adsorption . The pharmacokinetics of these compounds are influenced by their rate of dissolution and their interaction with other substances in the gastrointestinal tract .
Result of Action
The result of the action of Aluminum Magnesium Hydroxide Carbonate is the relief of symptoms associated with excess stomach acid, such as heartburn, acid indigestion, and sour stomach . By neutralizing stomach acid, these compounds can help to prevent damage to the stomach lining caused by acid.
Action Environment
The action of Aluminum Magnesium Hydroxide Carbonate can be influenced by various environmental factors. For instance, the presence of CO2 plays a key role in the corrosion of magnesium, which can affect the stability of these compounds . Additionally, the presence of other ions in the stomach, such as phosphate, can influence the action of these compounds .
Biochemische Analyse
Biochemical Properties
Aluminum magnesium hydroxide carbonate is known to interact with various biomolecules. It has been reported to have a high acid-neutralizing capacity, making it effective for longer durations compared to other compounds like aluminum hydroxide and magnesium hydroxide . This property suggests that Aluminum magnesium hydroxide carbonate may interact with enzymes and proteins involved in acid-base homeostasis .
Cellular Effects
Aluminum magnesium hydroxide carbonate is used as an antacid that can lower the acidity of stomach acid . It is used to treat conditions like heartburn, acid indigestion, sour stomach, or upset stomach . This suggests that Aluminum magnesium hydroxide carbonate can influence cell function by modulating the pH environment within the cells .
Molecular Mechanism
The molecular mechanism of Aluminum magnesium hydroxide carbonate involves its ability to neutralize acid, thereby reducing the acidity of the stomach. This action is likely due to the compound’s interaction with hydrogen ions, leading to the formation of water and a neutral salt .
Temporal Effects in Laboratory Settings
In laboratory settings, Aluminum magnesium hydroxide carbonate has been shown to have reversible dehydration and corresponding contraction of basal spacings up to 300°C and irreversible above 450°C . Above 300°C, both OH water and CO2 were evolved, and at 450°C, the structure was destroyed .
Dosage Effects in Animal Models
The effects can vary depending on the dosage, and high doses may lead to adverse effects .
Transport and Distribution
Given its use as an antacid, it is likely to be distributed in the gastrointestinal tract where it exerts its acid-neutralizing effects .
Subcellular Localization
Given its role as an antacid, it is likely to be localized in the stomach where it interacts with stomach acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Coprecipitation Method: This method involves mixing soluble salts of aluminum and magnesium in an aqueous solution, followed by the addition of a carbonate source such as sodium carbonate or ammonium carbonate.
Hydrothermal Method: In this method, the coprecipitated product is subjected to hydrothermal treatment at elevated temperatures and pressures to enhance crystallinity and purity.
Mechanochemical Method: This involves the mechanical activation of a mixture of magnesium hydroxide, aluminum hydroxide, and sodium bicarbonate in a planetary mill, followed by water washing to form the desired compound.
Industrial Production Methods:
Carbonation Process: Aluminum hydroxide and magnesium hydroxide are dissolved in water, and carbon dioxide gas is bubbled through the solution to form aluminum magnesium hydroxide carbonate.
Continuous Stirred Tank Reactor (CSTR): This method involves the continuous mixing of reactants in a stirred tank reactor, allowing for precise control over reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Acid-Base Reactions: Aluminum magnesium hydroxide carbonate reacts with acids to form salts, water, and carbon dioxide.
Thermal Decomposition: Upon heating, aluminum magnesium hydroxide carbonate decomposes to form aluminum oxide, magnesium oxide, and carbon dioxide.
Common Reagents and Conditions:
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
Magnesium Hydroxide: Also used as an antacid and laxative, but has a faster onset of action compared to aluminum magnesium hydroxide carbonate.
Aluminum Hydroxide: Primarily used as an antacid and phosphate binder, but can cause constipation, which is counteracted by the addition of magnesium hydroxide in aluminum magnesium hydroxide carbonate.
Calcium Carbonate: Another common antacid, but can cause acid rebound and hypercalcemia with prolonged use.
Uniqueness:
- Aluminum magnesium hydroxide carbonate offers a balanced antacid effect with fewer side effects compared to individual components like aluminum hydroxide or magnesium hydroxide alone .
- The combination of aluminum and magnesium ions provides both immediate and sustained relief from acidity, making it a preferred choice for many patients .
Eigenschaften
CAS-Nummer |
11097-59-9 |
|---|---|
Molekularformel |
CH7AlMgO10-4 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
aluminum;magnesium;carbonate;heptahydroxide |
InChI |
InChI=1S/CH2O3.Al.Mg.7H2O/c2-1(3)4;;;;;;;;;/h(H2,2,3,4);;;7*1H2/q;+3;+2;;;;;;;/p-9 |
InChI-Schlüssel |
SNFKUKSSROMONB-UHFFFAOYSA-E |
SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3] |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |
Key on ui other cas no. |
11097-59-9 |
Physikalische Beschreibung |
DryPowde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)



